molecular formula C11H6N2O2 B5510736 5H-chromeno[3,4-b]pyrazin-5-one CAS No. 112630-29-2

5H-chromeno[3,4-b]pyrazin-5-one

Cat. No.: B5510736
CAS No.: 112630-29-2
M. Wt: 198.18 g/mol
InChI Key: NOVNOZNKFHLMJY-UHFFFAOYSA-N
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Description

5H-chromeno[3,4-b]pyrazin-5-one is a heterocyclic compound that features a fused ring system combining a chromene and a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

5H-chromeno[3,4-b]pyrazin-5-one has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-chromeno[3,4-b]pyrazin-5-one typically involves the reaction of 4-amino-3-nitrocoumarin with α-dicarbonyl compounds. One-pot synthesis methods have been developed, which utilize microwave irradiation to enhance reaction rates and yields. For example, the reaction of 4-amino-3-nitrocoumarin with α-dicarbonyl compounds in the presence of triphenylphosphine (PPh3) in n-pentanol under microwave irradiation has been shown to produce this compound derivatives in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of one-pot synthesis and microwave-assisted reactions can be scaled up for industrial applications. The use of environmentally friendly solvents and catalysts, as well as optimization of reaction conditions, are key considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

5H-chromeno[3,4-b]pyrazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrazine ring, leading to different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the chromene or pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or water, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen substituents.

Mechanism of Action

The mechanism of action of 5H-chromeno[3,4-b]pyrazin-5-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-chromeno[3,4-b]pyrazin-5-one include other fused heterocyclic systems such as:

  • 5H-chromeno[2,3-d]pyrimidin-5-one
  • 5H-chromeno[4,3-b]pyridin-5-one
  • Pyrazino[2,3-c]coumarins

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the chromene and pyrazine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and offers potential for the development of novel therapeutic agents .

Properties

IUPAC Name

chromeno[3,4-b]pyrazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-11-10-9(12-5-6-13-10)7-3-1-2-4-8(7)15-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNOZNKFHLMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CN=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351119
Record name 5H-[1]Benzopyrano[3,4-b]pyrazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112630-29-2
Record name 5H-[1]Benzopyrano[3,4-b]pyrazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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